3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-1-methyl-N-(2-phenylethyl)-1H-pyrazole-4-carboxamide
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Overview
Description
3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-1-methyl-N-(2-phenylethyl)-1H-pyrazole-4-carboxamide is a complex organic compound that features a piperazine ring, a pyrazole ring, and a sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-1-methyl-N-(2-phenylethyl)-1H-pyrazole-4-carboxamide typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonation reactions, often using reagents like sulfonyl chlorides.
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through cyclization reactions involving hydrazines and 1,3-diketones.
Coupling Reactions: The final compound is obtained by coupling the intermediate products using reagents like dichloromethane and lutidine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring.
Reduction: Reduction reactions can occur at the sulfonyl group, converting it to a sulfide.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under various conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the piperazine ring can lead to the formation of N-oxides, while reduction of the sulfonyl group can yield sulfides.
Scientific Research Applications
3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-1-methyl-N-(2-phenylethyl)-1H-pyrazole-4-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological and psychiatric disorders.
Biological Research: It is used in studies investigating the biological activity of piperazine and pyrazole derivatives, including their antimicrobial and anticancer properties.
Industrial Applications: The compound’s unique chemical structure makes it a candidate for use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-1-methyl-N-(2-phenylethyl)-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound is known to interact with serotonin and dopamine receptors, which are involved in regulating mood and behavior.
Pathways Involved: By binding to these receptors, the compound can modulate neurotransmitter release and signal transduction pathways, leading to its potential therapeutic effects.
Properties
IUPAC Name |
3-[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl-1-methyl-N-(2-phenylethyl)pyrazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26ClN5O3S/c1-27-17-21(22(30)25-12-11-18-5-3-2-4-6-18)23(26-27)33(31,32)29-15-13-28(14-16-29)20-9-7-19(24)8-10-20/h2-10,17H,11-16H2,1H3,(H,25,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXCXTIFCLACDKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)S(=O)(=O)N2CCN(CC2)C3=CC=C(C=C3)Cl)C(=O)NCCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26ClN5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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